(4-Chloro-6-methylpyridin-3-yl)methanol
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Overview
Description
(4-Chloro-6-methylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the chlorination of 6-methylpyridin-3-ylmethanol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 4-chloro-6-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: (4-Chloro-6-methylpyridin-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-6-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxymethyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylpyridin-3-yl)methanol
- (4-Chloro-5-methylpyridin-3-yl)methanol
- (4-Chloro-6-methylpyridin-2-yl)methanol
Uniqueness
(4-Chloro-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and methyl groups on the pyridine ring can affect the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
(4-chloro-6-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZTWYLYKJQXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672245 |
Source
|
Record name | (4-Chloro-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142189-03-4 |
Source
|
Record name | (4-Chloro-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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